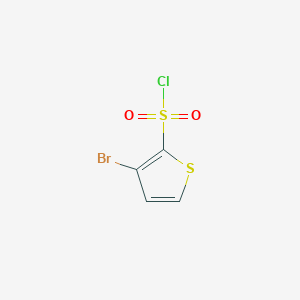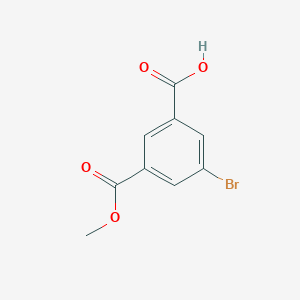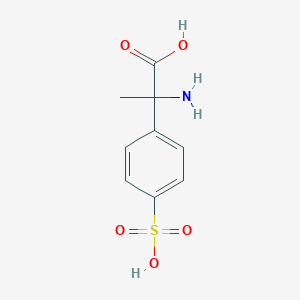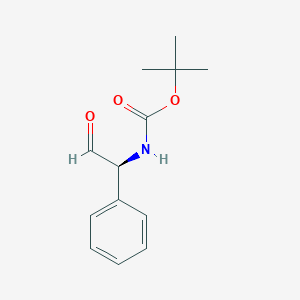
(S)-tert-ブチル 2-オキソ-1-フェニルエチルカルバメート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-tert-butyl 2-oxo-1-phenylethylcarbamate is a chiral compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a phenyl group, and a carbamate functional group
科学的研究の応用
(S)-tert-butyl 2-oxo-1-phenylethylcarbamate has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and bioactive compounds.
Biological Studies: The compound is used in studies investigating enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is employed in the production of agrochemicals and other specialty chemicals.
作用機序
Biochemical Pathways
N-BOC-L-PHENYLGLYCINAL is an amino acid derivative and could potentially be involved in various biochemical pathways related to protein synthesis and metabolism .
Action Environment
The action, efficacy, and stability of N-BOC-L-PHENYLGLYCINAL could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 2-oxo-1-phenylethylcarbamate typically involves the reaction of (S)-2-amino-1-phenylethanol with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of (S)-tert-butyl 2-oxo-1-phenylethylcarbamate can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
(S)-tert-butyl 2-oxo-1-phenylethylcarbamate can undergo various chemical reactions, including:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., dimethylformamide).
Major Products Formed
Hydrolysis: (S)-2-amino-1-phenylethanol and carbon dioxide.
Reduction: (S)-tert-butyl 2-hydroxy-1-phenylethylcarbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
類似化合物との比較
Similar Compounds
®-tert-butyl 2-oxo-1-phenylethylcarbamate: The enantiomer of the compound, which may exhibit different biological activities and properties.
tert-butyl N-phenylcarbamate: A structurally similar compound lacking the chiral center.
Phenyl carbamate derivatives: Compounds with similar functional groups but different substituents on the phenyl ring.
Uniqueness
(S)-tert-butyl 2-oxo-1-phenylethylcarbamate is unique due to its chiral nature and the presence of both a tert-butyl group and a phenyl group. This combination of structural features imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
tert-butyl N-[(1S)-2-oxo-1-phenylethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-11(9-15)10-7-5-4-6-8-10/h4-9,11H,1-3H3,(H,14,16)/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVGKAAGTGDOGA-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C=O)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C=O)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


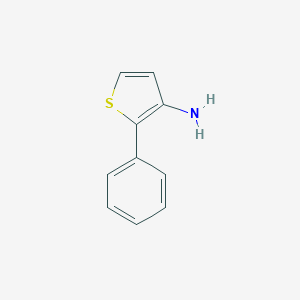
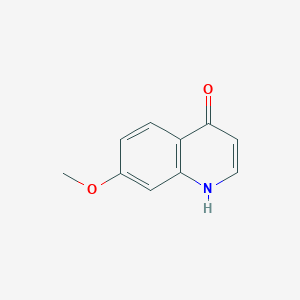
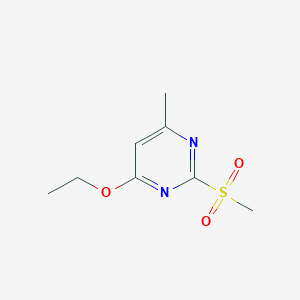
![1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B63721.png)
![5,7-Bis(trifluoromethyl)-3-cyano-2-(methylthio)pyrazolo[1,5-a]pyrimidine](/img/structure/B63722.png)
![(1R,2S)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenyl-1-propanol](/img/structure/B63723.png)
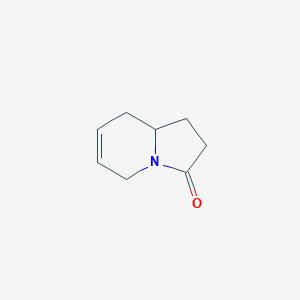
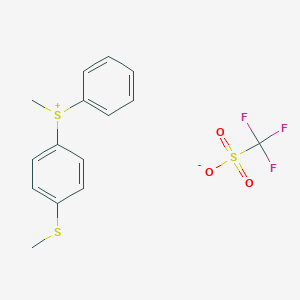
![2-[(3-Hydroxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B63733.png)
